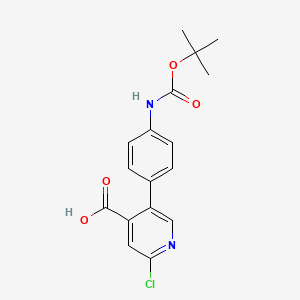
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid (5-BOC-2-CINA) is an organic compound that is widely used in scientific research due to its high solubility and stability. It is a derivative of nicotinic acid and is composed of a five-membered ring with a BOC-protected aminophenyl group and a 2-chloroisonicotinic acid group. 5-BOC-2-CINA has been used in a variety of research applications, including protein expression and purification, enzyme kinetics, and structure-activity relationship studies.
Applications De Recherche Scientifique
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% is widely used in scientific research due to its high solubility and stability. It has been used in a variety of research applications, including protein expression and purification, enzyme kinetics, and structure-activity relationship studies. It is also used in the synthesis of peptide amides, peptide esters, and other derivatives. In addition, 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% has been used in the synthesis of small molecules for drug development, as well as in the synthesis of a variety of other compounds.
Mécanisme D'action
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% acts as a protease inhibitor, blocking the action of proteases that break down proteins. It binds to the active site of the protease, preventing it from cleaving the protein substrate. In addition, 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% has been shown to inhibit the activity of other enzymes, such as kinases and phosphatases.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of proteases, kinases, and phosphatases. In addition, it has been shown to have anti-inflammatory and anti-apoptotic effects. It has also been shown to have anti-tumor effects, as well as to modulate the expression of several genes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% in lab experiments are its high solubility and stability. It is also relatively easy to synthesize, making it a cost-effective option for research applications. However, one of the main limitations of using 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% is its relatively short half-life, which can limit its use in long-term experiments.
Orientations Futures
There are several potential future directions for the use of 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% in scientific research. These include further investigation of its effects on gene expression, its use in drug development, and its potential use in cancer therapy. In addition, further research is needed to determine the effects of 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% on various physiological processes, such as inflammation and apoptosis. Finally, further research is needed to determine the optimal conditions for the synthesis of 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95%, as well as to develop new methods for its use in research applications.
Méthodes De Synthèse
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% is synthesized via a two-step synthetic process. In the first step, 4-bromo-3-chloro-5-iodo-2-nitrobenzene is reacted with hydroxylamine hydrochloride to form 4-bromo-3-chloro-5-iodo-2-amino-benzene. In the second step, the resulting intermediate is then reacted with 4-bromo-3-chloro-5-iodo-2-nitrobenzene and BOC-protected aminophenyl group to form 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95%.
Propriétés
IUPAC Name |
2-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(23)20-11-6-4-10(5-7-11)13-9-19-14(18)8-12(13)15(21)22/h4-9H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQHTTSSGBKXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


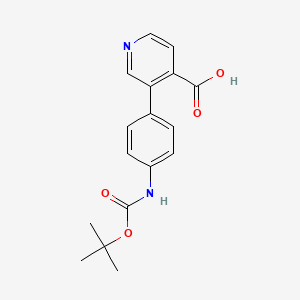
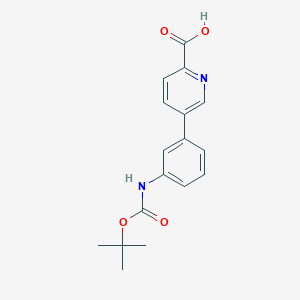
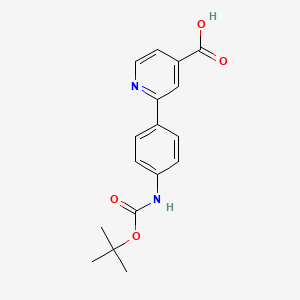
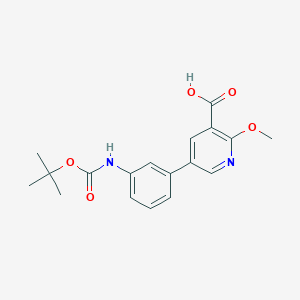

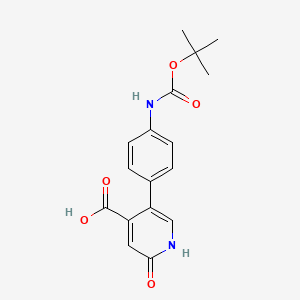

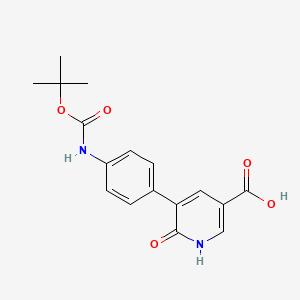

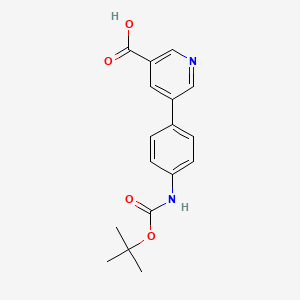
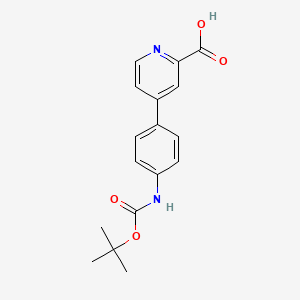
![2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395186.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395190.png)